Cas no 2021301-70-0 (1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione)

1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
- 2021301-70-0
- EN300-1127496
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- Inchi: 1S/C13H14O2/c1-9-7-11(9)13(15)8-12(14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
- InChI Key: IYDHCXASXFRXRS-UHFFFAOYSA-N
- SMILES: O=C(CC(C1C=CC=CC=1)=O)C1CC1C
Computed Properties
- Exact Mass: 202.099379685g/mol
- Monoisotopic Mass: 202.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 34.1Ų
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127496-0.5g |
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione |
2021301-70-0 | 0.5g |
$1043.0 | 2023-05-23 | ||
Enamine | EN300-1127496-1g |
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione |
2021301-70-0 | 95% | 1g |
$0.0 | 2023-10-26 | |
Enamine | EN300-1127496-0.25g |
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione |
2021301-70-0 | 0.25g |
$999.0 | 2023-05-23 | ||
Enamine | EN300-1127496-10.0g |
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione |
2021301-70-0 | 10g |
$4667.0 | 2023-05-23 | ||
Enamine | EN300-1127496-0.1g |
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione |
2021301-70-0 | 0.1g |
$956.0 | 2023-05-23 | ||
Enamine | EN300-1127496-1.0g |
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione |
2021301-70-0 | 1g |
$1086.0 | 2023-05-23 | ||
Enamine | EN300-1127496-5.0g |
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione |
2021301-70-0 | 5g |
$3147.0 | 2023-05-23 | ||
Enamine | EN300-1127496-2.5g |
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione |
2021301-70-0 | 2.5g |
$2127.0 | 2023-05-23 | ||
Enamine | EN300-1127496-0.05g |
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione |
2021301-70-0 | 0.05g |
$912.0 | 2023-05-23 |
1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
Additional information on 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione
Introduction to 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione (CAS No: 2021301-70-0)
The compound 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione, identified by the CAS number 2021301-70-0, is a structurally unique molecule that has garnered significant attention in the field of organic chemistry and pharmaceutical research. Its molecular framework combines a cyclopropyl group with a phenyl substituent, linked through a propane backbone with a diketone functional group. This distinctive architecture presents a rich ground for exploration in synthetic chemistry and potential applications in medicinal chemistry.
The presence of the 2-methylcyclopropyl moiety introduces steric and electronic properties that are not commonly found in simpler aliphatic or aromatic systems. This feature makes the compound an intriguing candidate for studying electronic effects, steric hindrance, and their influence on reactivity and biological activity. The phenylpropane backbone further enhances the complexity, offering multiple sites for functionalization and interaction with biological targets.
In recent years, there has been growing interest in molecules that incorporate cyclopropyl rings due to their unique stability and reactivity. The cyclopropyl group is known to be resistant to ring-opening reactions under mild conditions, making it a valuable scaffold for designing stable intermediates or bioactive molecules. Additionally, the incorporation of phenyl groups can modulate electronic properties and improve lipophilicity, which are critical factors in drug design.
The diketone functional group in 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione is particularly noteworthy for its potential role as a synthon in organic synthesis. Diketones are versatile building blocks that can undergo various reactions, including condensation reactions, Michael additions, and cycloadditions, enabling the construction of more complex molecular structures. This reactivity makes the compound a promising candidate for developing novel synthetic methodologies or as a precursor to more complex pharmacophores.
Recent studies have highlighted the importance of understanding the structural features of molecules like 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione in the context of drug discovery. The combination of steric bulk from the cyclopropyl group and electronic modulation from the phenyl ring can influence how the molecule interacts with biological targets. For instance, such structural features might enhance binding affinity or selectivity for specific enzymes or receptors.
One area of active research is the exploration of 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione as a potential intermediate in the synthesis of bioactive compounds. Researchers have been investigating its utility in constructing more complex scaffolds that mimic natural products or known drug molecules. The diketone moiety provides a reactive site for further derivatization, allowing chemists to introduce additional functional groups or modify existing ones to tailor biological activity.
The compound's unique structural features also make it an interesting subject for computational studies. Molecular modeling techniques can be used to predict how 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione might interact with biological targets at the atomic level. These studies can provide insights into binding modes, affinity predictions, and even guide experimental design by identifying key residues or interactions that are critical for biological activity.
In conclusion, 1-(2-methylcyclopropyl)-3-phenylpropane-1,3-dione (CAS No: 2021301-70-0) represents a structurally fascinating molecule with potential applications in synthetic chemistry and drug discovery. Its unique combination of cyclopropyl and phenyl substituents, along with the presence of a diketone functional group, makes it a versatile scaffold for further exploration. As research continues to uncover new synthetic methodologies and pharmacological targets, compounds like this are likely to play an increasingly important role in advancing chemical biology and medicinal chemistry.
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